

Precision Synthesis of Doxylamine Aliphatic N-Oxide: A Technical Guide

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Compound of Interest

Compound Name: Doxylamine N-Oxide

CAS No.: 97143-65-2

Cat. No.: B1147051

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Executive Summary & Strategic Context

Target Molecule: Doxylamine Aliphatic N-Oxide (CAS: 97143-65-2) Role: Primary oxidative metabolite and stability-indicating impurity.[1] Differentiation: This guide focuses strictly on the aliphatic N-oxide (oxidation of the dimethylamino group).[1] Researchers must distinguish this from the pyridine N-oxide (CAS: 99430-77-0, often termed "Impurity E"), which requires harsher oxidation conditions.

The synthesis of **Doxylamine N-oxide** is a critical workflow in pharmaceutical impurity profiling and metabolite identification.[1] While Doxylamine contains two nitrogen centers, the aliphatic tertiary amine is significantly more nucleophilic (

) than the pyridine nitrogen (

).[1] This basicity differential allows for highly chemoselective oxidation using mild electrophilic oxidants like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.[1]

Mechanistic Insight: Chemoselective N-Oxidation

The formation of the N-oxide proceeds via a nucleophilic attack of the aliphatic nitrogen lone pair onto the electrophilic oxygen of the peracid.[1]

Reaction Pathway Analysis[1]

- Nucleophilic Attack: The

hybridized nitrogen of the dimethylamino group attacks the electron-deficient hydroxylation oxygen of the peracid.[1]

- Transition State: A concerted butterfly transition state is formed, stabilized by hydrogen bonding between the peracid proton and the carbonyl oxygen (in m-CPBA) or solvent interactions.[1]

- Cleavage: The O-O bond cleaves, releasing the carboxylate (benzoate) anion and the protonated N-oxide, which rapidly equilibrates to the neutral N-oxide species.[1]

Key Selectivity Factor: By maintaining temperatures below 25°C and avoiding strong acidic catalysis, the pyridine ring remains unoxidized, preventing the formation of the bis-N-oxide or the pyridine-N-oxide isomer.



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Figure 1: Mechanistic pathway for the chemoselective oxidation of Doxylamine.

Strategic Synthesis Protocols

Two methods are presented: Method A is the gold standard for laboratory-scale purity, while Method B is a "Green Chemistry" alternative suitable for larger batches.[1]

Method A: m-CPBA Oxidation (High Purity / Lab Scale)

Rationale:m-CPBA provides rapid kinetics and high solubility in dichloromethane (DCM), allowing for easy monitoring and mild workup.[1]

Reagents & Materials

- Substrate: Doxylamine Free Base (1.0 eq). Note: If starting with Succinate salt, neutralize with

and extract into DCM first.
- Oxidant:m-CPBA (70-77% purity, 1.1 eq).[1]
- Solvent: Dichloromethane (DCM), anhydrous.[1]
- Quench: 10% Aqueous Sodium Sulfite ()
).
- Wash: Saturated Sodium Bicarbonate ()
).[1]

Step-by-Step Protocol

- Preparation: Dissolve Doxylamine (e.g., 1.0 g, 3.7 mmol) in DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
- Addition: Dissolve m-CPBA (1.1 eq) in DCM (5 mL) and add it dropwise to the amine solution over 15 minutes. Control the exotherm.
- Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–3 hours.
 - Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM).[1] The N-oxide is significantly more polar () than the starting amine ()
).[1]
- Quench: Add 10%

solution (10 mL) to destroy excess peroxide. Stir vigorously for 10 minutes. Test with starch-iodide paper (should be negative).[1]
- Workup:

- Wash the organic layer twice with Saturated (to remove m-chlorobenzoic acid byproduct).[1]
- Wash once with Brine.[1]
- Dry over anhydrous , filter, and concentrate in vacuo at <40°C.
- Purification: The crude oil often crystallizes upon standing.[1] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%).[1]

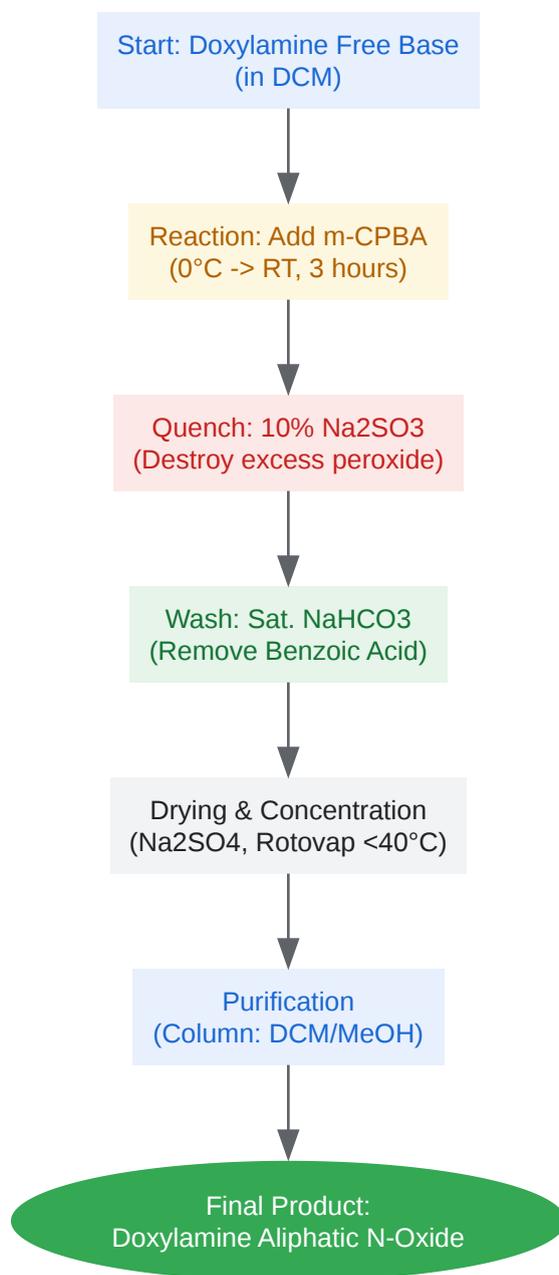
Method B: Hydrogen Peroxide Oxidation (Green / Scale-Up)

Rationale: Uses cheap reagents and avoids chlorinated solvents/aromatic byproducts.[1]

Protocol Summary

- Dissolve Doxylamine in Methanol (10 volumes).
- Add 30% Aqueous (3.0 - 5.0 eq). Excess is needed due to slower kinetics.[1]
- Stir at Room Temperature for 12–24 hours. Do not heat above 50°C to avoid pyridine oxidation.[1]
- Quench: Add catalytic Manganese Dioxide () carefully to decompose excess peroxide (gas evolution!). Filter through Celite.[1]
- Isolation: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (to remove non-polar impurities) and then Chloroform (to extract the N-oxide).[1]

Process Workflow Diagram



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Figure 2: Operational workflow for the m-CPBA synthesis route.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be verified.

Quantitative Data Summary

Parameter	Doxylamine (Starting Material)	Doxylamine N-Oxide (Product)	Validation Logic
Appearance	Colorless Oil / Low MP Solid	White Solid / Hygroscopic	N-oxides are highly polar solids.[1]
Melting Point	< 25°C (Free Base)	104 – 107°C	Distinct phase change confirms conversion. [1]
Mass Spec (ESI)			Mass shift of +16 Da (Oxygen).[1]
TLC ()	~0.6 (10% MeOH/DCM)	~0.2 (10% MeOH/DCM)	Large polarity shift indicates N-oxide formation.[1]

NMR Characterization Standards ()

The diagnostic shift of the methyl groups adjacent to the oxidized nitrogen is the primary confirmation of structure.[1]

- NMR (Diagnostic Signals):
 - : Shifts downfield from 2.25 ppm (amine) to 3.10 – 3.30 ppm (N-oxide).[1] This ~1.0 ppm shift is characteristic of the deshielding effect of the C-N bond.[1]
 - : The methylene protons adjacent to nitrogen also shift downfield significantly (approx 2.6 to 3.4 ppm).[1]
 - Pyridine Ring: Protons should remain relatively unchanged (

7.0 – 8.5 region).[1] Significant shifts here would indicate unwanted pyridine N-oxidation.
[1]

Stability & Storage

- Hygroscopicity: **Doxylamine N-oxide** is hygroscopic.[1] Store in a desiccator.
- Thermal Stability: N-oxides can undergo Cope Elimination at high temperatures (>100°C), reverting to the hydroxylamine and alkene.[1] Avoid high-temperature drying.[1]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

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Sources

- [1. Doxylamine | C17H22N2O | CID 3162 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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